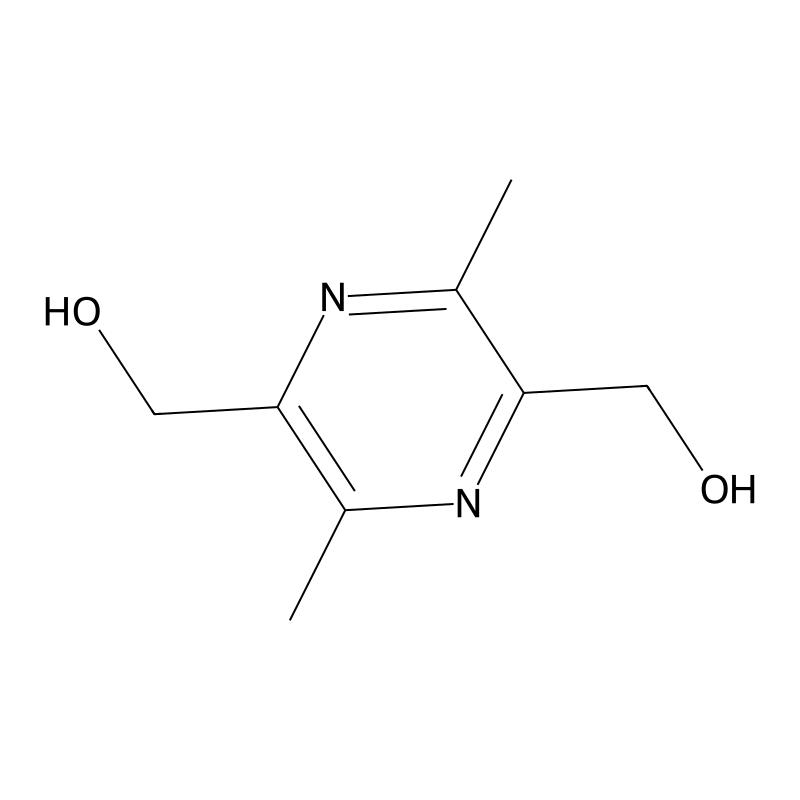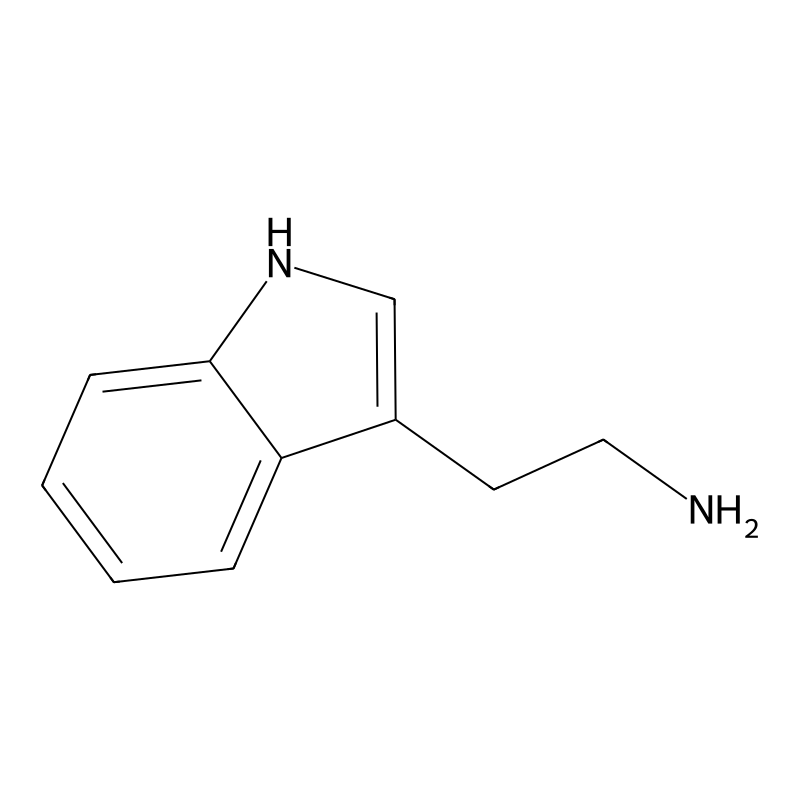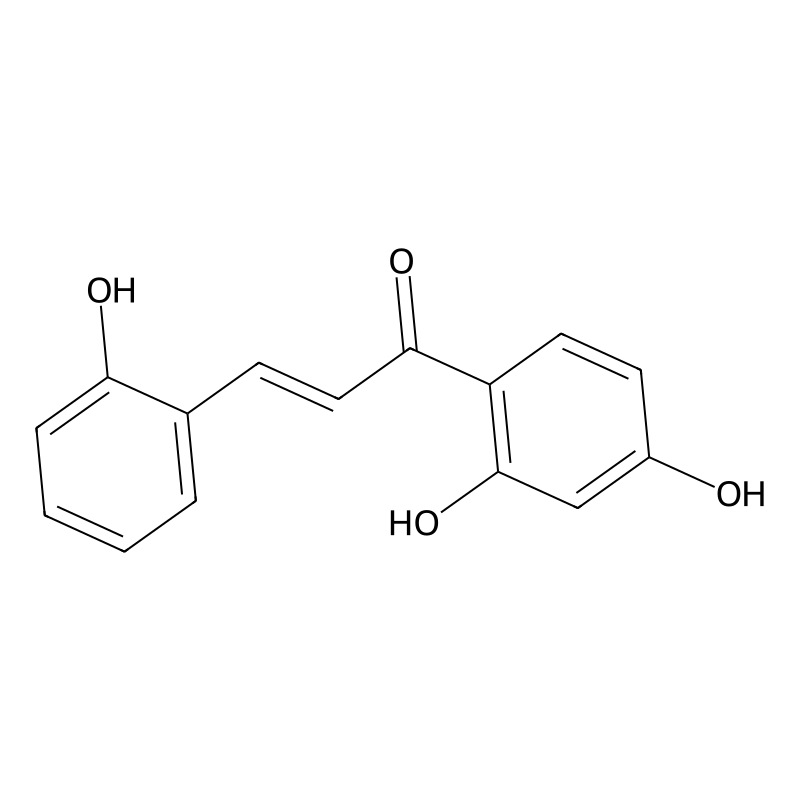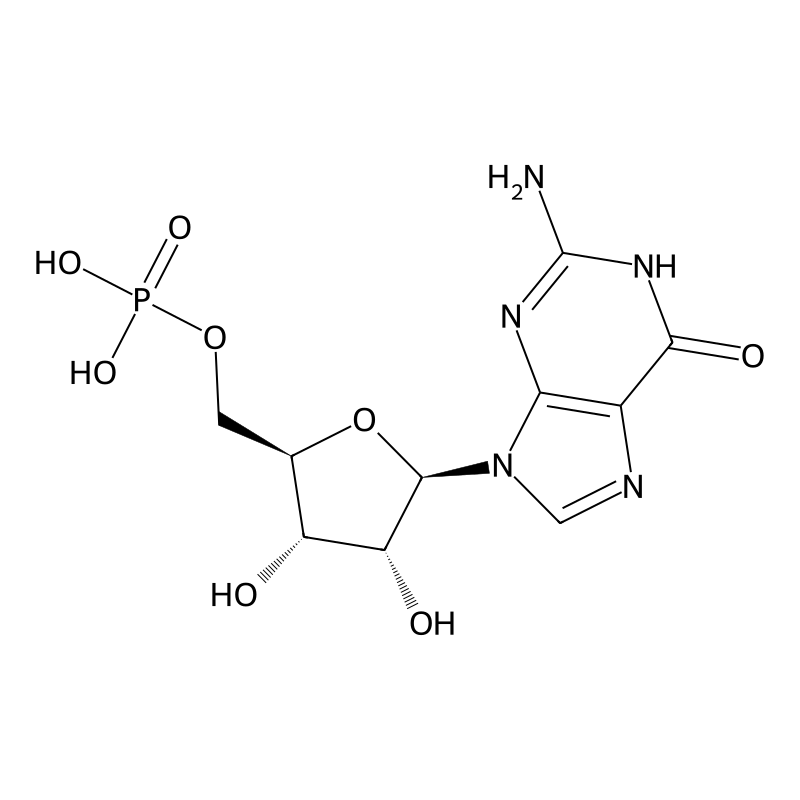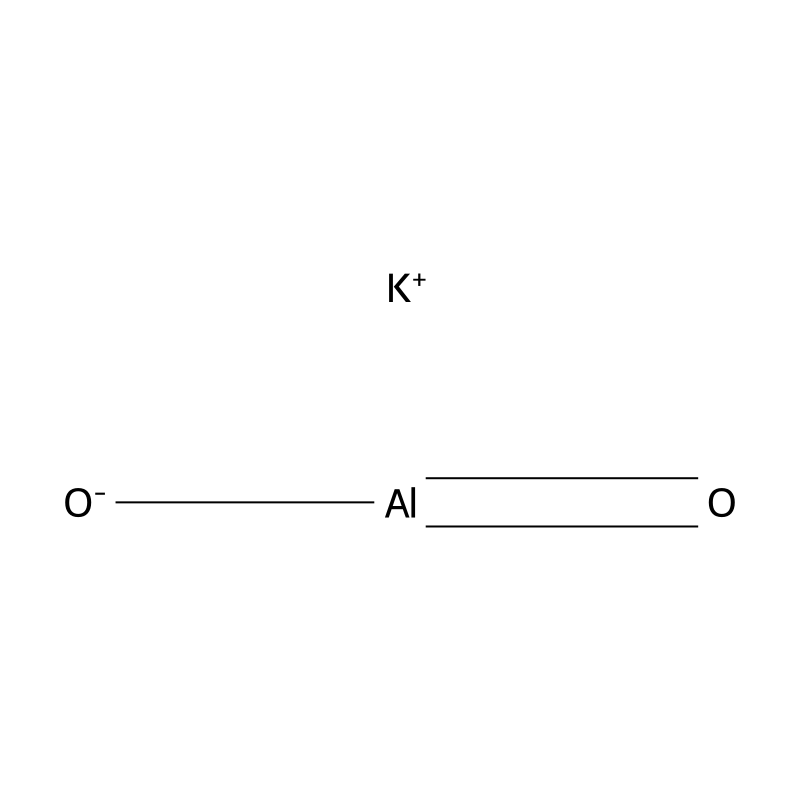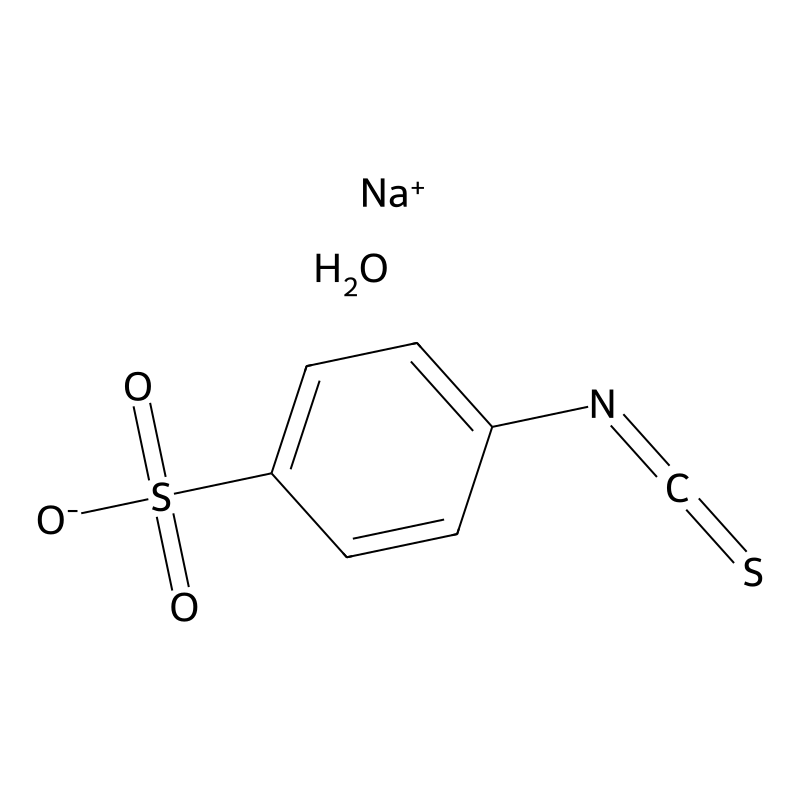Capillin
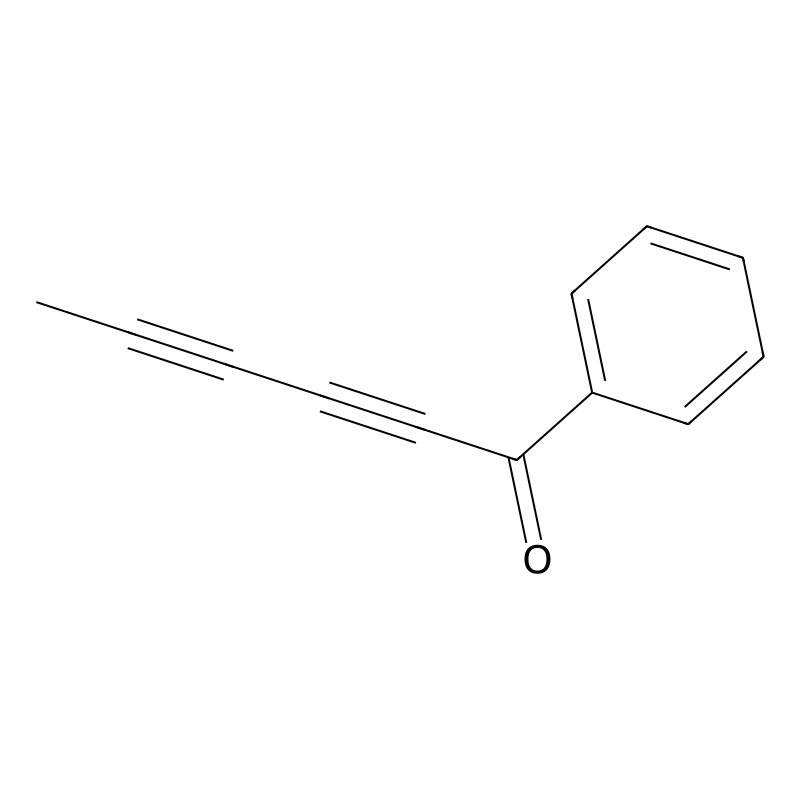
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Capillin is a naturally occurring organic compound with the chemical formula . It was first isolated from Artemisia capillaris in 1956 and is characterized by a unique structure that includes an acetophenone moiety and a polyyne (pentadiynyl) portion, which are conjugated together as an ynone. The compound has a molar mass of approximately and a melting point ranging from to . Capillin is found in the essential oils of various Artemisia species, including Artemisia monosperma and Artemisia dracunculus (commonly known as tarragon) .
Capillin is recognized for its significant biological activities, particularly its antifungal and antitumoral properties. Research indicates that capillin can cause apoptosis in human tumor cells, showcasing its potential as an anticancer agent. Furthermore, studies have highlighted its protective effects against liver damage associated with non-alcoholic steatohepatitis by mitigating oxidative stress and regulating inflammatory pathways . The compound also displays antibacterial properties, particularly against dermatogenic filamentous bacteria .
Capillin has several applications due to its biological activities:
- Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development targeting tumor cells.
- Traditional Medicine: As an active component of "Yinchenhao Decoction," it is utilized in traditional Chinese medicine for treating liver diseases.
- Antimicrobial Agents: Capillin's antibacterial properties suggest its use in formulations aimed at treating bacterial infections .
Research on capillin has indicated its interaction with various cellular pathways. For instance, it has been shown to inhibit the activation of nuclear factor kappa B, which plays a crucial role in inflammatory responses. Studies have also demonstrated that capillin can modulate oxidative stress levels within hepatocytes, contributing to its hepatoprotective effects . Furthermore, its cytotoxic effects on tumor cells highlight its potential interactions with apoptotic signaling pathways.
Capillin shares structural similarities with several other compounds found in Artemisia species and related plants. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Capillin | Antifungal, antitumoral | Strongly induces apoptosis via JNK signaling | |
| Achillin | Antimicrobial | Less potent against tumor cells compared to capillin | |
| Scopoletin | Anti-inflammatory | More focused on reducing inflammation than apoptosis | |
| Coumarin | Anticoagulant | Primarily used for blood thinning rather than anticancer | |
| Camphor | Analgesic, anti-inflammatory | Used mainly for pain relief rather than cancer treatment |
Capillin's unique combination of antifungal and antitumoral properties, along with its specific mechanism of inducing apoptosis in cancer cells, distinguishes it from other similar compounds .
